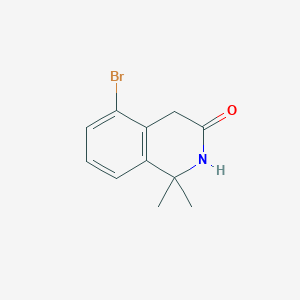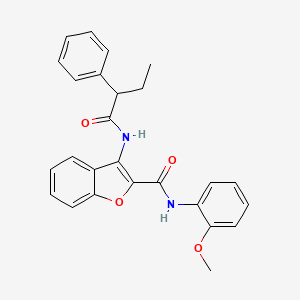
N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring, substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and carbonyl compounds.
Introduction of the Amide Group: The amide group can be introduced via acylation reactions using appropriate acyl chlorides or anhydrides.
Substitution Reactions: The methoxy and phenyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In biological and medicinal research, benzofuran derivatives are often explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of “N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide” would depend on its specific biological target. Generally, benzofuran derivatives interact with enzymes or receptors, modulating their activity. The methoxy and amide groups can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: A simpler analog without the methoxy and phenyl substitutions.
N-(2-methoxyphenyl)benzofuran-2-carboxamide: Lacks the butanamido group.
3-(2-phenylbutanamido)benzofuran-2-carboxamide: Lacks the methoxy group.
Uniqueness
The unique combination of functional groups in “N-(2-methoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide” may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-(2-phenylbutanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-18(17-11-5-4-6-12-17)25(29)28-23-19-13-7-9-15-21(19)32-24(23)26(30)27-20-14-8-10-16-22(20)31-2/h4-16,18H,3H2,1-2H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOWDFOYRRNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-(benzenesulfonyl)-3-({4-[3-(trifluoromethyl)phenoxy]phenyl}amino)prop-2-enenitrile](/img/structure/B2431518.png)
![3-[(5-bromothiophen-2-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2431522.png)
![2-[2-(morpholin-4-yl)-4-oxo-7-(thiophen-2-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2431523.png)
![N'-(5-chloro-2-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2431524.png)
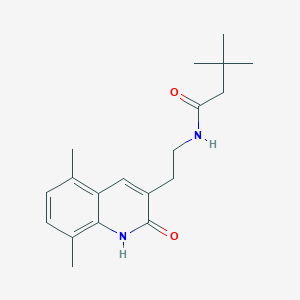
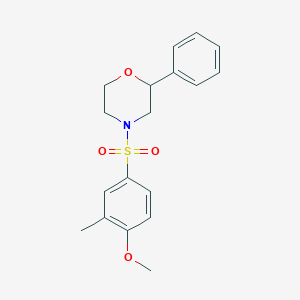
![4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[(thiophen-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B2431531.png)
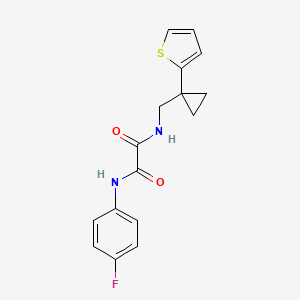
![5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylic acid hydrochloride](/img/structure/B2431534.png)

![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)
![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2431538.png)
![4-FLUORO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE](/img/structure/B2431539.png)
